molecular formula C23H19ClN2O5 B4296445 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4296445
M. Wt: 438.9 g/mol
InChI Key: PIFDFUOFEJNYDE-UHFFFAOYSA-N
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Description

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Butylation: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, using 4-chlorophenol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The oxazepine ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids or amines derived from the oxazepine ring.

Scientific Research Applications

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the butyl, chlorophenoxy, and nitro substituents.

    10-butyl-1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methoxy group instead of a chloro group.

    10-butyl-1-(4-chlorophenoxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains an amino group instead of a nitro group.

Uniqueness

10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-butyl-7-(4-chlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-2-3-12-25-18-6-4-5-7-19(18)31-21-14-16(26(28)29)13-20(22(21)23(25)27)30-17-10-8-15(24)9-11-17/h4-11,13-14H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFDFUOFEJNYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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